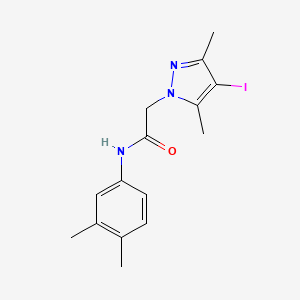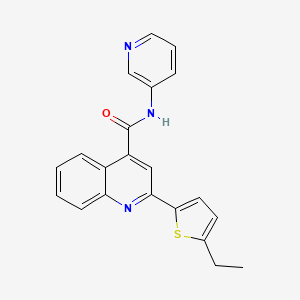![molecular formula C18H20N2O3 B6078754 N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6078754.png)
N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide, commonly known as MMPI-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MMPI-2 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair.
Mechanism of Action
MMPI-2 works by binding to the active site of N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide, preventing them from breaking down extracellular matrix proteins. N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide are essential for tissue remodeling and repair, but their overactivity can lead to tissue destruction and disease progression. By inhibiting MMP activity, MMPI-2 can help to prevent tissue destruction and promote tissue repair.
Biochemical and Physiological Effects:
MMPI-2 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide, MMPI-2 has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1 beta. MMPI-2 has also been shown to reduce the activity of angiogenic factors, such as VEGF, which are involved in the growth of blood vessels that feed tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of MMPI-2 for lab experiments is its potency and specificity. MMPI-2 is a highly potent inhibitor of N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide, and its specificity for N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide over other proteases makes it a valuable tool for studying MMP function. However, one limitation of MMPI-2 is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
Future Directions
There are many potential future directions for MMPI-2 research. One area of interest is the development of more potent and selective MMP inhibitors, which could have even greater therapeutic potential. Another area of interest is the use of MMPI-2 in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, there is ongoing research into the role of N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide in other disease processes, such as cardiovascular disease and neurodegenerative disorders, which could lead to new applications for MMP inhibitors like MMPI-2.
Synthesis Methods
The synthesis of MMPI-2 involves a multi-step process, starting with the reaction of 4-methoxyaniline with 2-methylbenzoyl chloride to form N-(4-methoxyphenyl)-2-methylbenzamide. This intermediate is then reacted with N-methyl-2-oxoethylamine to form the final product, N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide.
Scientific Research Applications
MMPI-2 has been extensively studied for its potential applications in medical research, particularly in the field of cancer. N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide are known to play a crucial role in tumor invasion and metastasis, and MMPI-2 has been shown to inhibit MMP activity, thereby reducing tumor growth and metastasis. MMPI-2 has also been studied for its potential application in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-6-4-5-7-16(12)18(22)19-13(2)17(21)20-14-8-10-15(23-3)11-9-14/h4-11,13H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIHRXRYWROTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-methoxyphenyl)amino]-1-oxopropan-2-yl}-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6078676.png)
![5-ethyl-4-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6078680.png)
![3-chloro-4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6078688.png)

![5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6078706.png)

![N-mesityl-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6078713.png)
![N-(3-methoxybenzyl)-3-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6078725.png)
![isopropyl 5-methyl-4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6078731.png)
![N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6078732.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6078739.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6078755.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078767.png)
